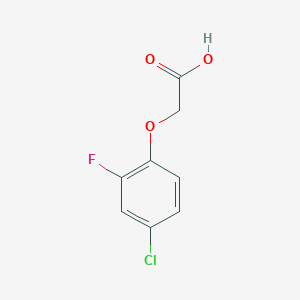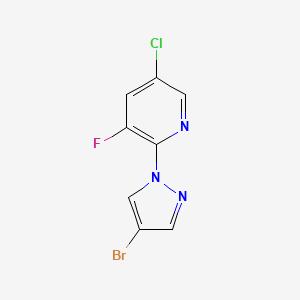
3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride
Vue d'ensemble
Description
3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride is a chemical compound with the CAS Number: 1824064-08-5 . It has a molecular weight of 208.64 g/mol and its molecular formula is C7H13ClN2O3 . The compound is in solid form .
Synthesis Analysis
The synthesis of functionalized oxazolidines, such as 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride, often involves multicomponent reactions of 1,2-amino alcohols . The synthetic strategies are gathered into three groups: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, extended one-pot asymmetric azaelectrocyclization .Molecular Structure Analysis
The InChI code for 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride is 1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H .Chemical Reactions Analysis
The synthesis of functionalized oxazolidines, such as 3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride, often involves multicomponent reactions of 1,2-amino alcohols . For example, Feng et al. reported on the first example of metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to access N-propargyloxazolidines .Physical And Chemical Properties Analysis
3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride is a solid compound . Its molecular weight is 208.64 g/mol and its molecular formula is C7H13ClN2O3 .Applications De Recherche Scientifique
Medicine
In the medical field, this compound is primarily used for research and development purposes. It’s a building block for synthesizing various biologically active molecules. Its structure allows for the creation of derivatives that could potentially act as pharmaceutical intermediates .
Agriculture
“3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride” may be explored in agriculture for the development of novel agrochemicals. Its oxazolidine ring is a common motif in many pesticides and herbicides, and modifications to its structure could lead to new products with improved efficacy and safety profiles .
Material Science
In material science, this compound’s derivatives could be used to create new polymers or coatings with unique properties. The oxazolidine ring can be a component in monomers that polymerize to form materials with specific mechanical strengths or chemical resistances .
Environmental Science
The compound’s potential applications in environmental science include the development of sensors or indicators for environmental monitoring. Its chemical reactivity could be harnessed to detect the presence of specific pollutants or changes in environmental conditions .
Biochemistry
Biochemically, “3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride” can be used to study enzyme reactions or metabolic pathways. It might serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the function of enzymes or the biochemistry of certain diseases .
Pharmacology
In pharmacology, this compound is valuable for drug discovery and development. It could be used to synthesize new drug candidates or to study the pharmacokinetics and pharmacodynamics of new therapeutic agents .
Propriétés
IUPAC Name |
3-[2-(ethylamino)ethyl]-1,3-oxazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-2-8-3-4-9-6(10)5-12-7(9)11;/h8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHNTRHYQLXTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1C(=O)COC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(Ethylamino)ethyl)oxazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)

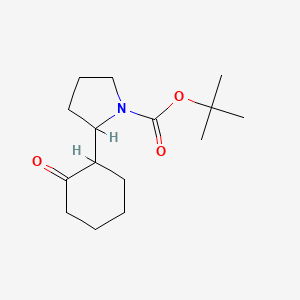
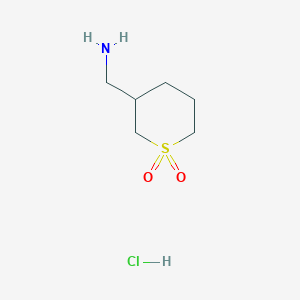

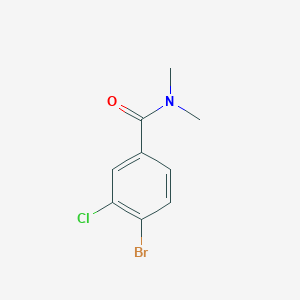


![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)
